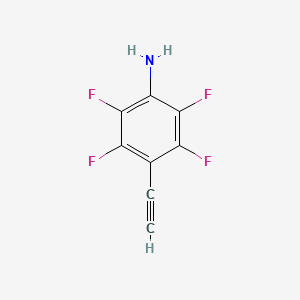

4-Ethynyl-2,3,5,6-tetrafluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDXHJAWUUICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30813963 | |

| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61794-59-0 | |

| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-ethynyl-2,3,5,6-tetrafluoroaniline, a key building block in the development of novel pharmaceuticals and advanced materials. The synthesis is centered around a palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document will delve into the mechanistic underpinnings of this reaction, provide a step-by-step synthesis protocol, and discuss the critical parameters that ensure a successful and high-yield outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction: The Significance of this compound

This compound is a highly valuable synthetic intermediate. The presence of the reactive ethynyl group allows for its participation in a wide array of chemical transformations, most notably in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as in further cross-coupling reactions. The tetrafluorinated aniline ring imparts unique electronic properties and can significantly enhance the metabolic stability and lipophilicity of parent molecules, attributes that are highly sought after in modern drug design.[1][2] The strategic incorporation of this moiety can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity.

The Synthetic Strategy: A Focus on Sonogashira Cross-Coupling

The most efficient and widely adopted method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]

Mechanistic Insights into the Sonogashira Reaction

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 4-iodo-2,3,5,6-tetrafluoroaniline) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The desired aryl alkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

-

Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.

The choice of an amine base, such as triethylamine or diisopropylamine, is critical as it serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[5]

Strategic Use of a Silyl Protecting Group

To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in Sonogashira couplings, it is advantageous to employ a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA).[5] The bulky trimethylsilyl group also enhances the stability and handling of the alkyne reagent. The TMS group can be readily removed in a subsequent step under mild basic conditions to yield the terminal alkyne.[5][6]

Experimental Protocol: Synthesis of this compound

This synthesis is a two-step process starting from 4-iodo-2,3,5,6-tetrafluoroaniline. The first step is the Sonogashira coupling with trimethylsilylacetylene, followed by the deprotection of the silyl group.

Caption: The two-step synthetic workflow for this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) |

| 4-Iodo-2,3,5,6-tetrafluoroaniline | 827-33-8 | 304.98 | 1.0 eq (e.g., 5.0 g) |

| Trimethylsilylacetylene (TMSA) | 1066-54-2 | 98.22 | 1.5 eq |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 eq |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 eq |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Solvent & Base |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq (for Step 2) |

| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent (for Step 2) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |

| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

Step-by-Step Procedure

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoroaniline

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodo-2,3,5,6-tetrafluoroaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagents Addition: Add anhydrous triethylamine as the solvent. To the stirred suspension, add trimethylsilylacetylene (1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalysts and salts, washing the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoroaniline as a solid.

Step 2: Synthesis of this compound (Desilylation)

-

Reaction Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoroaniline from Step 1 in methanol in a round-bottom flask.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield the final product, this compound.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR: To confirm the presence of the ethynyl proton and the amine protons.

-

¹⁹F NMR: To confirm the fluorine substitution pattern on the aromatic ring.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H and N-H stretching vibrations.

Conclusion

The synthesis of this compound via a Sonogashira cross-coupling reaction followed by desilylation is a reliable and efficient method for producing this valuable building block. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving a high yield and purity of the desired product. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully synthesize this compound for their applications in drug discovery and materials science.

References

- Method for preparing 3-ethynyl-4-fluoroaniline.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

p-IODOANILINE. Organic Syntheses. [Link]

-

Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCr. [Link]

-

Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Spectroscopic Characterization of 4-Ethynyl-2,3,5,6-tetrafluoroaniline

Abstract

4-Ethynyl-2,3,5,6-tetrafluoroaniline is a valuable synthetic intermediate, combining the functionalities of a terminal alkyne, a primary aniline, and a polyfluorinated aromatic ring. This unique combination makes it a highly sought-after building block in medicinal chemistry for kinase inhibitor synthesis, in materials science for the development of advanced polymers and functional materials, and in organic synthesis as a versatile scaffold. Accurate and thorough characterization of this compound is paramount to its effective use. This guide provides a detailed examination of the synthesis and comprehensive spectroscopic analysis of this compound, offering field-proven insights into the expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F).

Molecular Structure and Physicochemical Properties

The structure of this compound features a tetrafluorinated benzene ring substituted with an amino group and an ethynyl group in a para arrangement. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the aromatic ring and the reactivity of the functional groups.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is representative of a robust Sonogashira coupling procedure. [1][2][3]

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 4-iodo-2,3,5,6-tetrafluoroaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen gas (3 cycles). Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.5 eq) via syringe.

-

Alkyne Addition: To the stirring solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts. Rinse the pad with THF.

-

Purification (Step 1): Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the TMS-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 2 hours.

-

Final Purification: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, this compound.

Spectroscopic Analysis Workflow

A logical and efficient workflow is critical for unambiguous structure confirmation. The process begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and culminates in a suite of NMR experiments to elucidate the precise atomic connectivity.

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Electron Ionization (EI) is a hard ionization technique that provides both the molecular ion peak and a reproducible fragmentation pattern, which serves as a molecular fingerprint. [4][5]

Predicted Mass Spectrum Data

Table 2: Predicted EI-MS Fragmentation

| m/z | Ion | Interpretation |

| 189 | [M]⁺˙ | Molecular Ion |

| 170 | [M - F]⁺ | Loss of a fluorine atom |

| 164 | [M - C₂H]⁺ | Loss of the ethynyl group |

| 137 | [C₆F₄N]⁺ | Loss of the ethynyl group and HCN |

-

Expertise & Causality: The molecular ion [M]⁺˙ at m/z 189 is expected to be clearly visible. Due to the stability of the aromatic system, fragmentation will likely involve the substituents. The loss of a single fluorine atom is a common pathway for polyfluorinated aromatics. [6]Cleavage of the C-C bond between the ring and the alkyne (loss of C₂H) is also a highly probable fragmentation pathway. [7][8]

Experimental Protocol: EI-MS

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a mass spectrometer equipped with an electron ionization source. Set the electron energy to 70 eV, a standard that ensures reproducible fragmentation patterns and allows for library matching. [9]3. Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). For direct injection, the sample is vaporized by heating the probe. [4]4. Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300 to ensure capture of the molecular ion and all significant fragments.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. [10]

Predicted IR Absorption Data

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| ~3450, ~3350 | -NH₂ (Aniline) | N-H Asymmetric & Symmetric Stretch | Confirms primary amine [11] |

| ~3300 | ≡C-H (Alkyne) | C-H Stretch | Diagnostic for a terminal alkyne [12][13] |

| ~2110 | -C≡C- (Alkyne) | C≡C Stretch | Confirms alkyne functionality [13] |

| ~1620 | Aromatic Ring | C=C Stretch | Indicates the presence of the benzene ring |

| ~1520 | -NH₂ (Aniline) | N-H Bend (Scissoring) | Further confirms primary amine |

| ~950 | Aromatic Ring | C-F Stretch | Strong absorption, confirms C-F bonds [11] |

-

Expertise & Causality: The most diagnostic peaks are the sharp, strong ≡C-H stretch around 3300 cm⁻¹ and the weaker -C≡C- stretch near 2110 cm⁻¹. [12][13]These two absorptions together provide definitive evidence of a terminal alkyne. The presence of two distinct N-H stretching bands confirms the primary amine (-NH₂) functionality. The highly polarized C-F bonds will give rise to a very strong absorption band in the fingerprint region, typically around 950-1100 cm⁻¹.

Experimental Protocol: FT-IR (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation. [14][15]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of all proton, carbon, and fluorine atoms in the molecule.

Predicted ¹H NMR Data

Table 4: Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | Amine protons are exchangeable, often appear as a broad signal. |

| ~3.4 | Singlet | 1H | ≡C-H | The acetylenic proton is shielded by the triple bond's magnetic anisotropy. [16][17]It may show very weak long-range coupling. |

-

Expertise & Causality: The acetylenic proton's chemical shift is highly characteristic and appears in a relatively uncongested region of the spectrum. [16][17]The protons of the amino group are often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water. Their chemical shift can vary with concentration and solvent.

Predicted ¹⁹F NMR Data

Table 5: Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃, ref. CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -135 to -145 | Multiplet | F-2, F-6 | Due to molecular symmetry, F-2 and F-6 are chemically equivalent. They will couple to F-3 and F-5. |

| ~ -150 to -160 | Multiplet | F-3, F-5 | F-3 and F-5 are also equivalent by symmetry and will couple to F-2 and F-6. |

-

Expertise & Causality: Due to the C₂ symmetry axis passing through the N-C1 and C4-C≡ bonds, there are only two unique fluorine environments. This results in an AA'BB' spin system, which can produce complex multiplets. [18]The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ethynyl group. The fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming substitution patterns on fluorinated rings. [19][20]

Predicted ¹³C NMR Data

Table 6: Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |

| ~140-155 (multiplet) | C2, C3, C5, C6 | Large ¹JCF (~240-260 Hz) |

| ~125-135 (multiplet) | C1 | ²JCF and ³JCF couplings |

| ~100-110 (multiplet) | C4 | ²JCF and ³JCF couplings |

| ~85 | -C≡CH | |

| ~80 | -C≡CH |

-

Expertise & Causality: The carbons directly attached to fluorine (C2, C3, C5, C6) will exhibit very large one-bond coupling constants (¹JCF), appearing as complex multiplets far downfield. [21]The two sp-hybridized alkyne carbons are highly characteristic and appear in the 70-90 ppm range. [16]The quaternary carbons C1 and C4 will show smaller two- and three-bond couplings to the fluorine atoms. Acquiring a ¹³C spectrum with {¹H, ¹⁹F} double decoupling can simplify the spectrum by removing all C-F couplings, resulting in sharp singlets for each carbon, which aids in assignment. [21]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and filter if any particulates are present to ensure good magnetic field homogeneity. 2. ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typically 16 scans are sufficient. [22]3. ¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine frequency. Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so a small number of scans (16-64) is usually adequate. [22][23]4. ¹³C NMR Acquisition: Tune the spectrometer to the carbon frequency. Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. [22]For enhanced analysis, consider a {¹H, ¹⁹F} double-decoupled experiment if the instrument is equipped with a triple-resonance probe. [21]

References

-

Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Rady, M. R., & He, Q. (1990). New class of 19F pH indicators: fluoroanilines. PubMed. Available at: [Link]

-

Tech-Plus. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Indian Institute of Science Education and Research Bhopal. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Available at: [Link]

-

Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Available at: [Link]

-

University of Calgary. (n.d.). IR: alkynes. Available at: [Link]

-

University of Notre Dame. (2021). Common NMR experiments and the time it takes to run them. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

Oxford Instruments. (n.d.). 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. Available at: [Link]

-

PubChem. (2024). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Available at: [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

ResearchGate. (2021). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. as.uky.edu [as.uky.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Alkynes | OpenOChem Learn [learn.openochem.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 19Flourine NMR [chem.ch.huji.ac.il]

- 21. epfl.ch [epfl.ch]

- 22. chem.as.uky.edu [chem.as.uky.edu]

- 23. nmr.oxinst.com [nmr.oxinst.com]

Technical Guide: Reactivity & Applications of 4-Ethynyl-2,3,5,6-tetrafluoroaniline

The following technical guide details the reactivity, synthesis, and application of 4-Ethynyl-2,3,5,6-tetrafluoroaniline , a specialized fluorinated building block used in high-fidelity bioconjugation and materials science.

Executive Summary

This compound (4-ETFA) is a bifunctional organofluorine scaffold that bridges the gap between robust covalent ligation and bioorthogonal chemistry. Distinguished by its highly electron-deficient tetrafluorophenylene core, this molecule exhibits unique reactivity profiles compared to its non-fluorinated phenylacetylene analogues.

Its primary utility lies in activity-based protein profiling (ABPP) and materials engineering , where the aniline moiety serves as an attachment point for probes or polymers, and the ethynyl group functions as a latent "click" handle. The four fluorine atoms are not merely structural; they dramatically lower the pKa of the terminal alkyne, enhance hydrophobicity, and enable specific

Electronic Architecture & The "Fluorine Effect"

To understand the reactivity of the ethynyl group, one must first analyze the electronic perturbations caused by the tetrafluoro-substituted ring.

| Feature | Electronic Effect | Chemical Consequence |

| Inductive Withdrawal (-I) | Four F atoms pull electron density from the ring ( | Significantly increases the acidity of the terminal alkyne proton ( |

| Ring Deactivation | The alkyne becomes a potent electrophile in inverse-electron-demand scenarios; the ring itself is resistant to oxidative degradation. | |

| Quadrupole Moment | Inverted quadrupole compared to benzene. | Enables "orthogonal" stacking with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets. |

Acidity of the Alkyne Proton

The most critical reactivity shift is the acidity of the acetylenic proton (

Implication: The molecule undergoes deprotonation/metallation much faster than non-fluorinated alkynes. This accelerates Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) initiation but also increases susceptibility to Glaser homocoupling (oxidative dimerization) if oxygen is present.

Primary Reactivity: CuAAC (Click Chemistry)[1][2][3]

The ethynyl group in 4-ETFA is a "privileged" substrate for the CuAAC reaction.

Mechanism & Rate Enhancement

The CuAAC reaction proceeds via a copper-acetylide intermediate. For 4-ETFA, the formation of this intermediate is thermodynamically favored due to the enhanced acidity of the C-H bond.

-

Step 1 (Metallation): Cu(I) coordinates to the alkyne. Base-assisted deprotonation occurs rapidly due to the low

. -

Step 2 (Cycle): The electron-deficient ring polarizes the Cu-acetylide, potentially accelerating the nucleophilic attack on the azide (though steric factors from ortho-fluorines are negligible due to the linear geometry of the alkyne).

Protocol: Bioconjugation via CuAAC

Context: Conjugating a 4-ETFA-labeled protein to a Rhodamine-Azide reporter.

Reagents:

-

Protein-4-ETFA conjugate (50 µM in PBS, pH 7.4)

-

Azide-Reporter (e.g., Rhodamine-N3, 100 µM)

-

CuSO4 (1 mM)

-

THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 2 mM) – Critical to protect protein from oxidative damage.

-

Sodium Ascorbate (4 mM)

Workflow:

-

Premix Cu/Ligand: Mix CuSO4 and THPTA in a 1:2 molar ratio prior to addition. This forms the active catalytic complex.

-

Sequential Addition: Add the Azide-Reporter to the protein solution, followed by the Cu/THPTA mix.

-

Initiation: Add Sodium Ascorbate last to reduce Cu(II) to catalytic Cu(I).

-

Incubation: React for 1 hour at Room Temperature (RT).

-

Quench: Add EDTA (10 mM) to chelate copper and stop the reaction.

Synthetic Pathway: Construction of the Core

Since 4-ETFA is often synthesized in-house for specific linker designs, a robust synthetic route is required. The most reliable method utilizes Nucleophilic Aromatic Substitution (

Synthesis Workflow

The synthesis exploits the fact that nucleophiles attack perfluoroarenes para to the most electron-withdrawing group (in this case, Iodine).

Figure 1: Synthetic route to this compound starting from pentafluoroiodobenzene.

Key Synthetic Note: During Step 1 (

Orthogonal Reactivity & Stability

The Aniline Handle (Amide Coupling)

The aniline nitrogen in 4-ETFA is significantly less nucleophilic than in non-fluorinated aniline due to the electron-withdrawing ring.

-

Consequence: Acylation (amide bond formation) requires activated esters (e.g., NHS-esters) or strong coupling agents (HATU/HOAt).

-

Self-Validation: If the coupling reaction is sluggish, adding a catalyst like DMAP is often necessary.

Stability Concerns (Glaser Coupling)

Because the alkyne proton is acidic, trace copper and oxygen can catalyze the formation of diynes (dimers).

-

Prevention: Always store 4-ETFA under inert atmosphere (Argon/Nitrogen) at -20°C.

-

In Reaction: When performing Sonogashira or Click reactions, degas all solvents thoroughly to prevent homocoupling byproducts.

References

-

Synthesis of Fluorinated Anilines

- Source: Popova, E. et al. (2020). "Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions." Molecules.

-

URL:[Link]

- Relevance: details the synthesis of N-substituted this compound via the iodo-precursor.

-

Click Chemistry Mechanism (CuAAC)

- Source: Himo, F. et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Intermediate." Journal of the American Chemical Society.

-

URL:[Link]

- Relevance: Foundational text on the Cu-acetylide cycle, supporting the acidity/r

-

Acidity of Terminal Alkynes

Sources

purification of 4-Ethynyl-2,3,5,6-tetrafluoroaniline from reaction mixture

An In-depth Technical Guide to the Purification of 4-Ethynyl-2,3,5,6-tetrafluoroaniline from a Reaction Mixture

Abstract

This technical guide provides a comprehensive framework for the purification of this compound, a critical building block in the development of advanced pharmaceuticals and functional materials. Recognizing the stringent purity requirements for these applications, this document moves beyond a simple protocol, offering a detailed exploration of the underlying chemical principles that govern purification strategies. We delve into the characterization of a typical crude reaction mixture, outline systematic methodologies for impurity removal—including aqueous workup, column chromatography, and recrystallization—and present robust techniques for final purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this highly fluorinated aniline derivative.

Introduction: The Challenge of Purity

This compound is a molecule of significant interest, combining the unique electronic properties of a tetrafluorinated aromatic ring with the versatile reactivity of both an amino and an ethynyl group. Its utility as a synthon is predicated on its purity; residual catalysts, unreacted starting materials, or side-products can poison downstream reactions, compromise material performance, or introduce toxicological liabilities in pharmaceutical applications.

The purification of this specific molecule presents a unique set of challenges:

-

Basicity of the Aniline Group: The amino group is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential product loss during chromatography[1].

-

Reactivity of the Ethynyl Group: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling), particularly in the presence of copper catalysts often used in its synthesis[2].

-

Fluorinated Nature: The high degree of fluorination influences the molecule's polarity, solubility, and intermolecular interactions, requiring careful selection of solvents and chromatographic conditions[3][4].

This guide provides a logical, field-proven workflow to navigate these challenges and achieve high purity.

Pre-Purification Analysis: Know Your Impurities

A successful purification strategy begins with understanding the composition of the crude reaction mixture. The most common synthetic route to this compound is the Sonogashira coupling, which cross-couples a terminal alkyne with an aryl halide[5][6]. A typical reaction involves 4-iodo-2,3,5,6-tetrafluoroaniline and a protected alkyne like (trimethylsilyl)acetylene, followed by a deprotection step.

Based on this, the primary impurities to anticipate are:

| Impurity Class | Specific Examples | Origin | Removal Strategy |

| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄), Copper(I) salts (e.g., CuI) | Sonogashira Coupling | Aqueous Workup, Column Chromatography |

| Unreacted Starting Materials | 4-Iodo-2,3,5,6-tetrafluoroaniline, (Trimethylsilyl)acetylene | Incomplete Reaction | Column Chromatography, Recrystallization |

| Reaction Byproducts | Alkyne homocoupling products (Glaser products), Phosphine oxides | Side Reactions | Column Chromatography |

| Reagents & Solvents | Amine base (e.g., Triethylamine), Solvents (e.g., THF, Toluene) | Reaction Conditions | Aqueous Workup, Evaporation |

A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the complexity of the crude mixture and to begin optimizing the chromatographic separation.

The Purification Workflow: A Step-by-Step Approach

The following workflow is a robust, multi-stage process designed to systematically remove the classes of impurities identified above.

Caption: A multi-step workflow for purifying this compound.

Step 1: Aqueous Workup & Extraction

Causality: This initial step is designed to remove the bulk of inorganic salts (e.g., copper and palladium salts) and the amine base (e.g., triethylamine hydrochloride) which are highly soluble in water.

Protocol:

-

Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous ammonium chloride (to quench the base and remove some metal complexes).

-

Water.

-

Saturated aqueous brine (to break emulsions and remove residual water).

-

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent.

Step 2: Solvent Removal

Causality: The organic solvent is removed to concentrate the crude product in preparation for chromatography.

Protocol:

-

Transfer the dried organic solution to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent potential polymerization or degradation of the product.

Step 3: Column Chromatography

Causality: This is the primary purification step, separating the target compound from closely related organic impurities based on differential adsorption to a stationary phase[7]. The choice of stationary and mobile phases is critical.

Stationary Phase Selection:

-

Silica Gel: The standard choice. However, the acidic silanol groups can cause severe tailing with the basic aniline[1].

-

Alumina (Neutral): A viable alternative that can mitigate the tailing issue observed with silica.

-

Phenyl-Functionalized Silica: Can offer different selectivity for aromatic compounds through π-π interactions, potentially improving separation from aromatic impurities[1].

Mobile Phase (Eluent) Selection:

-

System: A non-polar/polar solvent system, typically Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate, is effective.

-

Optimization: The optimal eluent ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the target compound[1].

-

Tailing Mitigation: When using silica gel, the addition of a small amount (0.5-1%) of a tertiary amine base like triethylamine (TEA) to the eluent is crucial. The TEA neutralizes the acidic sites on the silica, leading to symmetrical peaks and improved separation[1].

Protocol (Silica Gel with TEA):

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 1% TEA). Pour and pack the column uniformly, avoiding air bubbles[1].

-

Sample Loading: Dissolve the crude concentrate in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column[1].

-

Elution: Begin elution with the mobile phase, starting with the polarity determined from TLC. A shallow gradient (gradually increasing the percentage of the polar solvent) can improve the separation of closely eluting impurities[1].

-

Fraction Collection: Collect fractions sequentially and monitor them by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Step 4: Purity Analysis

Causality: This step validates the success of the chromatographic separation. A combination of techniques provides a comprehensive assessment of purity.

-

TLC: Compare the purified sample against the crude mixture and starting materials. A single spot for the purified sample indicates successful separation.

-

¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and detects proton- or fluorine-containing impurities. Integration of signals can provide a quantitative measure of purity against a known standard.

-

LC-MS: Confirms the molecular weight and provides high-sensitivity detection of residual impurities.

Step 5: Recrystallization (Optional)

Causality: If chromatography yields a product that is not sufficiently pure (e.g., >99%), or if the product is a solid, recrystallization can be an excellent final polishing step. It purifies based on differences in solubility between the product and impurities in a given solvent at different temperatures[8][9].

Caption: The logical steps of a successful recrystallization process.

Protocol:

-

Solvent Screening: Test the solubility of the purified solid in various solvents (e.g., hexanes, toluene, ethanol, or mixed solvent systems). An ideal solvent will dissolve the compound when hot but have low solubility when cold.

-

Dissolution: In an Erlenmeyer flask, dissolve the solid in the minimum amount of boiling solvent to form a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals[9].

-

Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Once crystal growth begins, cool the flask in an ice bath to maximize the yield.

-

Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Final Purity Assessment and Characterization

The final, purified this compound should be subjected to a full battery of analytical tests to confirm its identity and establish its purity definitively.

| Analytical Technique | Purpose | Expected Result for Pure Compound |

| Melting Point | Assess purity and identity | A sharp, defined melting range. |

| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation and purity | Spectra consistent with the proposed structure; absence of impurity signals. |

| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition | Measured mass matches the calculated exact mass (181.0314 for C₈H₃F₄N). |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single, sharp peak with purity >99% by area percentage. Fluorinated HPLC phases can offer unique selectivity[3]. |

| Infrared (IR) Spectroscopy | Confirm functional groups | Characteristic absorptions for N-H (amine), C≡C-H (alkyne), and C-F bonds. |

Conclusion

The purification of this compound is a multi-faceted process that requires a systematic approach grounded in fundamental chemical principles. By anticipating likely impurities from the synthetic route and strategically employing a sequence of aqueous workup, tailored column chromatography, and optional recrystallization, researchers can consistently achieve the high degree of purity required for demanding applications. Each step in the process is a self-validating system, with analytical checks ensuring that the desired purity is achieved before proceeding. This guide provides the technical foundation and practical insights necessary to master the purification of this valuable chemical building block.

References

- Benchchem. (n.d.). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.

- Sigma-Aldrich. (n.d.). 4-Ethynyl-2-fluoroaniline.

- Gomez-Gallego, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.

- Gomez-Gallego, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC.

- Google Patents. (n.d.). CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.

- PubChem. (n.d.). N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline.

- Williamson, K. L., & Masters, K. M. (n.d.).

- University of Hyderabad. (n.d.).

- Rao, V. V., et al. (2013).

- Santasania, C. T., & Bell, D. S. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Organic Chemistry Lab. (2020, August 28).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Wikipedia. (n.d.).

- Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoroaniline.

- Beilstein Journals. (2022).

- Brittain, W. D. G., et al. (2021). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline.

- Roy, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.

- Wikipedia. (n.d.). Sonogashira coupling.

- Le, K. A., et al. (2018).

- Schlexer, P., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Tatina, M. B., et al. (2019).

- Cheméo. (n.d.). Chemical Properties of 2,3,4-Trifluoroaniline (CAS 3862-73-5).

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett.

- Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.

- PubChem. (n.d.). 2,3,5,6-Tetrafluoroaniline.

- ResearchGate. (n.d.). Figure 2. Synthesis of 1,4-bis(thien-2-yl)-2,4,5,6-tetrafluorobenzene,....

- Organic Syntheses. (n.d.). Bis(pyridine)iodonium(I) tetrafluoroborate.

- bioRxiv. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS.

- ChemicalBook. (2026). 4-ETHYNYLANILINE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arodes.hes-so.ch [arodes.hes-so.ch]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. mt.com [mt.com]

- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

Methodological & Application

Introduction: A Privileged Building Block for Modern Chemistry

An Application Guide to 4-Ethynyl-2,3,5,6-tetrafluoroaniline in Click Chemistry

In the landscape of drug discovery and chemical biology, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] this compound emerges as a particularly compelling building block, marrying the bio-orthogonal reactivity of a terminal alkyne with the potent electronic and pharmacokinetic benefits of a tetrafluorinated aromatic ring.[2][3]

This guide serves as a detailed exploration of this compound as a reagent in "click chemistry." Coined by K.B. Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for molecular assembly in complex environments.[4][5] We will focus primarily on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential click reaction, for which this terminal alkyne is perfectly suited. We will delve into the causality behind experimental choices, provide robust protocols, and discuss the unique advantages conferred by the fluorinated core.

Physicochemical Profile and Handling

Understanding the properties of this compound is critical for its effective use. The tetrafluoro substitution significantly impacts its electronics and solubility compared to its non-fluorinated analog.

| Property | Value | Source / Note |

| Chemical Formula | C₈H₃F₄N | PubChem CID: 12786 (Parent Aniline)[6] |

| Molecular Weight | 177.11 g/mol | Calculated |

| CAS Number | 1008112-39-7 (Similar structure) | Based on 4-Ethynyl-2-fluoroaniline[7] |

| Appearance | Off-white to yellow solid | Typical for functionalized anilines |

| pKa (Aniline N-H) | Lower than aniline (~4.6) | The four fluorine atoms are strongly electron-withdrawing, reducing the basicity of the amine. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, THF, CH₂Cl₂). Limited solubility in water. | General observation for fluorinated aromatics. |

Handling and Storage: Store refrigerated (2-8°C) under an inert atmosphere (Argon or Nitrogen) and protected from light. The aniline moiety is susceptible to oxidation, and the terminal alkyne can be reactive under certain conditions.

The Tetrafluoroaniline Moiety: A Strategic Advantage

The choice to use this specific building block is driven by the powerful influence of the -C₆F₄- group on the final molecule.

-

Enhanced Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. Perfluorination effectively blocks these sites, increasing the in vivo half-life of a drug candidate.[1]

-

Modulated Lipophilicity: While often increasing lipophilicity, the introduction of fluorine can also alter molecular conformation and polarity in ways that improve cell permeability and target engagement.[2]

-

Unique Non-Covalent Interactions: The electron-deficient fluorinated ring can participate in favorable dipole-dipole, quadrupole, and halogen bonding interactions within a protein's active site, potentially boosting binding affinity and selectivity.[8][9]

-

¹⁹F NMR Spectroscopy: The four fluorine atoms provide a clean and sensitive handle for ¹⁹F NMR analysis, a powerful tool for studying drug-target interactions, cellular uptake, and in vivo tracking without the background noise inherent to ¹H NMR.

Application Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for its reliability and strict regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[10] This is achieved through a copper-acetylide intermediate that directs the approach of the azide partner.

Mechanism and Rationale

The reaction proceeds through a multi-step catalytic cycle. The key is the in situ generation of the active Cu(I) species, typically from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[11] A stabilizing ligand is crucial; it prevents copper precipitation, accelerates the catalytic cycle, and protects sensitive biomolecules from oxidative damage caused by reactive oxygen species generated during the Cu(I)/Cu(II) redox cycle.[12]

Caption: CuAAC reaction mechanism.

Experimental Protocol: Model Synthesis with Benzyl Azide

This protocol details the reaction of this compound with benzyl azide to form 1-(benzyl)-4-(2,3,5,6-tetrafluoroanilino)-1H-1,2,3-triazole.

Materials

-

This compound

-

Benzyl Azide

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH)

-

Dichloromethane (DCM) and Saturated aqueous NaCl solution for workup

Workflow Diagram

Caption: Experimental workflow for a typical CuAAC reaction.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 25 mL round-bottom flask, dissolve this compound (177 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (140 mg, 1.05 mmol, 1.05 equiv) in 10 mL of a 1:1 t-BuOH/H₂O mixture. Stir until fully dissolved.

-

Prepare a fresh stock solution of sodium ascorbate (198 mg, 1.0 mmol, 1.0 equiv) in 2 mL of deionized water.

-

In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (12.5 mg, 0.05 mmol, 0.05 equiv) and THPTA (108 mg, 0.25 mmol, 0.25 equiv) in 2 mL of deionized water. The solution should turn light blue. The 5-fold excess of ligand to copper is critical for catalyst stability and reaction efficiency.[12]

-

-

Reaction Execution:

-

Add the CuSO₄/THPTA catalyst solution to the stirring solution of the alkyne and azide.

-

Add the sodium ascorbate solution dropwise to initiate the reaction. The solution may change color slightly.

-

Seal the flask and let the reaction stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, add 20 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated NaCl solution (brine) (1 x 30 mL) to remove residual water and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure triazole product.

-

Expected Characterization Data (Hypothetical)

| Analysis | Expected Result for Model Product |

| ¹H NMR | Signals for benzyl protons, aniline N-H (broad), and triazole C-H. The triazole proton typically appears around 8.0-8.5 ppm. |

| ¹³C NMR | Resonances for aromatic carbons, benzyl CH₂, and the two triazole carbons. |

| ¹⁹F NMR | Two distinct signals corresponding to the two sets of magnetically non-equivalent fluorine atoms on the tetrafluorophenyl ring. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to the formula C₁₅H₁₀F₄N₄. |

Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

It is crucial to understand that this compound, as a terminal alkyne , is not directly suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The SPAAC reaction relies on the high ring strain of a cyclic alkyne (e.g., cyclooctyne derivatives) to react with an azide without the need for a metal catalyst.[13][14] This metal-free nature makes SPAAC exceptionally valuable for in vivo imaging and bioconjugation in living systems where copper toxicity is a concern.[15]

Conceptual Application: Creating a SPAAC-Reactive Probe

To leverage the desirable properties of the tetrafluoroaniline moiety in a SPAAC system, one would need to synthesize a derivative where it is attached to either an azide or a strained alkyne. A common strategy would be to convert the aniline's amine group into an azide or to use it as a nucleophile to attach a strained alkyne scaffold.

Caption: Conceptual overview of the SPAAC reaction.

For instance, the amine could be diazotized and converted to an azide, creating "4-azido-1-ethynyl-2,3,5,6-tetrafluorobenzene," a bifunctional linker. Alternatively, it could be acylated with an NHS-ester of a strained alkyne like DBCO.[16] This highlights the versatility of the original scaffold for creating more advanced chemical biology tools.

Conclusion and Outlook

This compound is a powerful and versatile building block for click chemistry. Its primary application via CuAAC allows for the straightforward and efficient creation of 1,4-disubstituted 1,2,3-triazoles. The resulting constructs benefit immensely from the tetrafluorinated ring, which can confer enhanced metabolic stability, modulate physicochemical properties, and offer unique binding interactions. These features make it an exemplary tool for researchers in drug development, enabling the rapid synthesis of compound libraries with favorable pharmacokinetic properties.[17] Furthermore, the potential to derivatize this molecule for use in metal-free SPAAC reactions opens up exciting avenues in bioconjugation and in vivo imaging, solidifying its place as a privileged scaffold in modern medicinal and chemical biology.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12786, 2,3,5,6-Tetrafluoroaniline. [Link]

-

PubChem. N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline. [Link]

-

Dudutienė, V., Zubrienė, A., Smirnov, A., Gylytė, J., Timm, D., Manakova, E., Gražulis, S., & Matulis, D. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2093-2106. [Link]

-

G. D. Sala, A. M. Grilo, C. R. R. Rego, M. L. S. Cristiano, F. D. S. Marques, A. J. F. N. Sobral. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 1-16. [Link]

-

Piras, M., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. European Journal of Medicinal Chemistry, 248, 115069. [Link]

-

Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

-

Brittain, W. D. G., & Cobb, S. L. (2019). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1826–1829. [Link]

-

Woźnicka, M., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Chemistry – A European Journal, 26(1), 249-257. [Link]

-

W. J. A. R. R. (2023). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 18(02), 1036–1046. [Link]

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

-

Wang, Y., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 604. [Link]

-

Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

-

Kirby, T. O., et al. (2024). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics, 23(5), 683-699. [Link]

-

NIST. (2025). 2,3,5,6-Tetrafluoroaniline in NIST Chemistry WebBook. [Link]

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]

-

ResearchGate. (2015). Synthesis and Crystal Structure of 2,3,4,6-tetra-O-Acetyl-1-{4-chloro-3[1-(4-ethoxyphenyl)-1-methylethyl]ph enyl}-1-deoxy-beta-D-glucopyranose. [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Beilstein Journals. (2024). Synthesis and properties of 6-alkynyl-5-aryluracils. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

-

ResearchGate. (2007). Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure. [Link]

-

Chemical Communications. (2013). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. [Link]

-

Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2,3,5,6-Tetrafluoroaniline | C6H3F4N | CID 12786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethynyl-2-fluoroaniline | 1008112-39-7 [sigmaaldrich.com]

- 8. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 14. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 17. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Bioorthogonal Labeling Strategy for Proteins Using 4-Ethynyl-2,3,5,6-tetrafluoroaniline via Copper-Catalyzed Click Chemistry

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules like proteins, is a cornerstone of modern biotechnology, enabling the development of therapeutics, diagnostics, and research tools.[1][2] Among the most powerful bioconjugation techniques are bioorthogonal reactions, which proceed with high selectivity and yield in complex biological environments without interfering with native biochemical processes.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," has become a widely used tool for this purpose due to its efficiency, specificity, and biocompatibility under aqueous conditions.[4][5][6]

This application note provides a detailed protocol for the bioorthogonal labeling of proteins using 4-Ethynyl-2,3,5,6-tetrafluoroaniline. This reagent features a terminal alkyne group for participation in the CuAAC reaction. The tetrafluorinated aromatic ring offers unique properties, including increased metabolic stability and the potential for detection via ¹⁹F NMR spectroscopy, providing a valuable analytical handle.[7] This guide is designed for researchers in biochemistry, cell biology, and drug development, offering a comprehensive workflow from initial protein modification to final analysis of the labeled conjugate.

Principle and Mechanism

The labeling strategy is a two-step process. First, a bioorthogonal azide handle is introduced onto the target protein. A common and effective method is the modification of primary amines on lysine residues with an azide-functionalized N-hydroxysuccinimide (NHS) ester. Second, the azide-modified protein is reacted with this compound in a CuAAC reaction. In this reaction, a copper(I) catalyst, typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), facilitates the formation of a stable triazole linkage between the protein's azide and the probe's alkyne.[5][6]

Caption: The CuAAC reaction forms a stable triazole linkage.

Experimental Workflow Overview

The entire process, from an unmodified protein to a purified, labeled conjugate, follows a logical sequence. It is critical to perform purification after the initial azide modification to remove unreacted reagents before proceeding to the click chemistry step.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Ethynyl-2,3,5,6-tetrafluoroaniline as a Bioorthogonal & 19F-NMR Building Block

Abstract & Core Utility

4-Ethynyl-2,3,5,6-tetrafluoroaniline (CAS: 61794-59-0) is a specialized bifunctional building block designed for advanced chemical biology applications. Unlike standard aniline linkers, the tetrafluorinated core confers three distinct advantages:

-

19F-NMR Visibility: The four chemically equivalent fluorine atoms provide a strong, singlet-like magnetic resonance signature isolated from biological background noise, enabling quantitative monitoring of drug distribution or protein conformation.

-

Tunable Physicochemical Properties: The electron-withdrawing fluorine atoms significantly lower the pKa of the aniline nitrogen, reduce oxidative metabolism, and increase the lipophilicity of the final conjugate.

-

Bioorthogonal Reactivity: The para-ethynyl group serves as a steric-free handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing post-functionalization with fluorophores or affinity tags.

Critical Technical Advisory: The electron-deficient nature of the tetrafluoroaniline nitrogen makes it a poor nucleophile . Standard amide coupling protocols (e.g., EDC/NHS) often fail or result in low yields. This guide provides optimized protocols specifically engineered to overcome this nucleophilic deactivation.

Chemical Properties & Handling[1]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 189.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |

| pKa (Conjugate Acid) | ~1.5–2.5 (vs. ~4.6 for aniline). Note: The amine is very weakly basic. |

| Storage | -20°C, desiccated, protected from light. |

| Stability | Stable to standard hydrolysis; Alkyne is stable in biological media (pH 4–10). |

Application Workflow: The "Fluorine-Click" Strategy

The primary workflow involves a two-step "Tag-and-Click" approach. First, the building block is conjugated to a target molecule (drug, peptide, or protein) via the amine. Second, the ethynyl handle is reacted with an azide-functionalized reporter.

Logical Workflow Diagram

Caption: Workflow for synthesizing 19F-NMR active bioorthogonal probes. The amide coupling step requires specific activation due to low amine nucleophilicity.

Experimental Protocols

Protocol A: Conjugation to Carboxylic Acids (Amide Coupling)

Challenge: The four fluorine atoms withdraw electron density from the aniline nitrogen, rendering it non-reactive toward standard activated esters (NHS). Solution: Use Acid Chlorides (Method A1) or High-Activity Uronium Salts with Heat (Method A2).

Method A1: Acid Chloride Activation (Recommended for Small Molecules)

Best for: Small molecule drugs or stable carboxylic acids.

-

Activation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DCM under inert atmosphere (

/Ar). -

Add Oxalyl Chloride (1.5 equiv) followed by a catalytic drop of DMF. Stir for 1–2 hours at room temperature (RT) until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM or THF.

-

Coupling: Add This compound (1.1 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine (3.0 equiv).

-

Note: A stronger base like TEA can be used, but pyridine is often preferred to prevent side reactions with the acid chloride.

-

-

Reaction: Stir at RT for 4–16 hours. If reaction is sluggish (monitored by TLC/LCMS), heat to 40°C.

-

Workup: Quench with water. Extract with EtOAc. Wash with 1M HCl (to remove pyridine) and Brine. Dry over

.

Method A2: HATU/HOAt Activation (Recommended for Peptides)

Best for: Acid-sensitive substrates or when acid chlorides cannot be generated.

-

Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and This compound (1.2 equiv) in anhydrous DMF.

-

Base: Add DIPEA (Diisopropylethylamine) (4.0 equiv).

-

Coupling Agent: Add HATU (1.2–1.5 equiv) and HOAt (1.2 equiv).

-

Expert Tip: HOAt is crucial here; it accelerates the reaction with electron-deficient amines better than HOBt.

-

-

Conditions: Stir at 50–60°C for 12–24 hours.

-

Why Heat? At RT, conversion may stall at <40% due to the poor nucleophilicity of the tetrafluoroaniline.

-

-

Purification: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), then 1M HCl and Brine.

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

This protocol conjugates the fluorinated linker to an azide-tagged reporter (e.g., Azide-Cy5 or Azide-Biotin).

Reagents:

-

Alkyne: Fluorinated Conjugate (from Protocol A) (1.0 equiv).

-

Azide: Reporter-Azide (1.2 equiv).

-

Catalyst:

(0.1 equiv). -

Ligand: THPTA or TBTA (0.5 equiv) (Stabilizes Cu(I) and prevents oxidation).

-

Reductant: Sodium Ascorbate (0.5 equiv).

Procedure:

-

Solvent: Dissolve Alkyne and Azide in a 1:1 mixture of DMSO/Water or tBuOH/Water . (Use pure DMSO if solubility is an issue, but maintain water for the ascorbate).

-

Premix Catalyst: In a separate tube, mix the

and THPTA ligand in water. -

Initiation: Add the Cu-Ligand complex to the main reaction vessel. Then, add the Sodium Ascorbate solution (freshly prepared).

-

Incubation: Stir at RT for 1–2 hours. The reaction is usually fast.

-

Purification:

-

Small Scale: HPLC or spin-column filtration.

-

Large Scale: Extraction with EtOAc or precipitation.

-

19F-NMR Application Notes

The 2,3,5,6-tetrafluoro substitution pattern creates a simplified NMR splitting pattern.

-

Signal: Typically appears as a multiplet (due to H-F coupling if protons are nearby) or a broadened singlet in the -130 to -150 ppm range (vs.

). -

Symmetry: Because the fluorines are chemically equivalent (or form two sets of equivalent pairs depending on the R-group rotation), the signal intensity is 4x that of a single fluorine label, significantly enhancing sensitivity.

-

Background: Biological tissues have zero intrinsic fluorine background, making this motif ideal for in vivo tracking or quantifying cellular uptake without radioactive isotopes.

References

-

Bioorthogonal Chemistry Principles: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Link

-

Amide Coupling of Electron-Deficient Amines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Acyl Fluorides for Difficult Couplings: Carpino, L. A., et al. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry.

- 19F NMR Applications: Yu, J. X., et al. (2005). 19F: A Versatile Reporter for Chemical Biology. ChemBioChem, 6(1), 57-63.

Introduction: A Bifunctional Linker for Robust and Versatile Surface Engineering

An Application Guide for Advanced Surface Functionalization using 4-Ethynyl-2,3,5,6-tetrafluoroaniline

In the landscape of materials science and biotechnology, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization dictates how a material interacts with its environment, influencing everything from biocompatibility and cellular adhesion to catalytic activity and sensor sensitivity. This compound emerges as a uniquely powerful tool in this field. It is a heterobifunctional molecule designed for a two-stage, highly controlled surface modification process.

This molecule's architecture is its key advantage:

-

The Tetrafluoroaniline Moiety: This group provides a robust anchor to a wide variety of substrates. The aniline (-NH₂) group is readily converted into a highly reactive diazonium salt (-N₂⁺). This salt then serves as a precursor to an aryl radical that forms a strong, covalent bond with the surface. The presence of four fluorine atoms enhances the thermal and chemical stability of the resulting layer.

-

The Ethynyl Moiety: The terminal alkyne (-C≡CH) group acts as a versatile chemical handle. It remains inert during the initial surface grafting process and is then available for subsequent reactions, most notably the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

This guide provides a comprehensive overview, detailed protocols, and validation techniques for utilizing this compound to create highly stable and customizable surfaces for advanced research and development applications.

Section 1: The Chemistry of Attachment - Diazonium-Based Grafting

The primary mechanism for attaching the molecule to a surface relies on the chemistry of aryl diazonium salts. This method is lauded for its versatility, creating stable covalent bonds on conductive, semiconducting, and even polymeric surfaces.

Mechanism Overview:

-

Diazotization: The primary amine of the tetrafluoroaniline is reacted with a nitrosating agent (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.

-

Radical Formation: The diazonium salt is reduced, either spontaneously on a reactive surface or through electrochemical means, causing the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl radical.

-